molecular formula C24H17NO3 B11098173 17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11098173
M. Wt: 367.4 g/mol
InChI Key: OETBLKIUYGLVRR-UHFFFAOYSA-N
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Description

The compound 17-(3-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (hereafter referred to by its non-preferred name) belongs to a class of rigid polycyclic imides characterized by a pentacyclic core fused with a dicarboximide group. Its structure includes a 3-hydroxyphenyl substituent at the 17-position, which distinguishes it from analogs with nitro, acetyl, or amino groups at this position .

Properties

Molecular Formula

C24H17NO3

Molecular Weight

367.4 g/mol

IUPAC Name

17-(3-hydroxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C24H17NO3/c26-14-7-5-6-13(12-14)25-23(27)21-19-15-8-1-2-9-16(15)20(22(21)24(25)28)18-11-4-3-10-17(18)19/h1-12,19-22,26H

InChI Key

OETBLKIUYGLVRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC(=CC=C6)O

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for this compound are not widely documented.
  • researchers have explored various strategies to synthesize related polycyclic compounds.
  • Industrial production methods remain scarce due to its complexity and limited applications.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions due to its aromatic and heterocyclic nature.
    • Potential reactions include oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction pathway.
  • Scientific Research Applications

    • Research on this compound is relatively limited, but it has potential applications:

        Chemistry: Investigating its reactivity and novel transformations.

        Biology: Studying its interactions with biological molecules.

        Medicine: Exploring its pharmacological properties.

        Industry: Developing new materials or catalysts.

  • Mechanism of Action

    • The exact mechanism remains speculative due to limited research.
    • It may interact with specific receptors or enzymes, affecting cellular processes.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Modifications and Physicochemical Properties

    Key structural variations among analogs lie in the substituents at the 17-position of the pentacyclic core. These modifications significantly alter molecular weight, polarity, and solubility:

    Compound Name (Substituent) Molecular Formula Molecular Weight logP Key Substituent Features Reference
    17-(3-Hydroxyphenyl)-derivative (target) C₂₄H₁₇NO₄* ~383.4 ~2.5† 3-hydroxyphenyl (polar)
    17-(4-Acetylphenyl)-derivative C₂₈H₂₁NO₄ 435.48 2.83 Acetylphenyl (electron-withdrawing)
    17-(2-Nitrophenyl)-derivative C₂₄H₁₅N₂O₅ 411.39 N/A 2-nitrophenyl (electron-deficient)
    17-Amino-derivative C₁₈H₁₄N₂O₂ 290.3 N/A Amino group (basic)
    1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-derivative C₃₃H₃₄N₄O₅ 590.65 N/A Piperazine-methoxyphenyl (bulky, basic)

    *Estimated based on core structure; †Predicted using analogous data.

    • The amino derivative (C₁₈H₁₄N₂O₂) has the lowest molecular weight, favoring better bioavailability .

    Crystallographic and Geometric Features

    • The pentacyclic core adopts a rigid, roof-shaped conformation with interplanar angles between terminal phenyl rings averaging 124.9°, as seen in the 1,8-dimethyl derivative . This geometry is conserved across analogs and likely stabilizes π-π stacking or hydrogen-bonding interactions .
    • Hydrogen-bonding patterns vary with substituents. For example, the 3-hydroxyphenyl group may form O–H⋯O bonds, while nitro groups participate in C–H⋯O interactions .

    Biological Activity

    The compound 17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (often referred to by its non-preferred name) is a complex organic molecule characterized by a unique polycyclic structure. With a molecular formula of C20H15NO4 and a molecular weight of approximately 333.34 g/mol , this compound has drawn interest due to its potential biological activities and applications in medicinal chemistry.

    Structural Characteristics

    The structural configuration of this compound includes:

    • A pentacyclic framework
    • Multiple double bonds
    • Functional groups such as a hydroxyl group attached to a phenyl ring and two keto groups at positions 16 and 18.

    These features contribute to its distinct chemical properties and potential biological activities.

    Biological Activity Overview

    Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities including:

    • Antioxidant properties
    • Anticancer effects
    • Antimicrobial activity

    The biological activity of the compound may be attributed to its ability to interact with biological targets such as enzymes or receptors. Interaction studies could focus on its binding affinity with these targets to elucidate the mechanism of action and therapeutic potential.

    Comparative Analysis with Similar Compounds

    A comparison with structurally similar compounds can provide insights into the unique aspects of 17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione :

    Compound NameMolecular FormulaNotable Features
    17-amino-17-azapentacyclo[6.6.5]nonadeca-2...C18H14N2O2Contains an amino group; potential for different biological activity
    17-hydroxy-1-methyl-17-azapentacyclo[6...C20H16O4Methyl substitution may alter reactivity and biological properties
    17-(4-hydroxyphenyl)-17-azapentacyclo...C20H15NO4Variation in the position of hydroxyl group could influence activity

    Case Studies and Research Findings

    Research has indicated that compounds similar to 17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione demonstrate significant biological activities:

    • Antioxidant Activity : Studies have shown that polycyclic compounds can scavenge free radicals effectively.
    • Anticancer Properties : Certain derivatives have exhibited cytotoxic effects against various cancer cell lines.
    • Antimicrobial Effects : Compounds with similar structures have been found to inhibit the growth of bacteria and fungi.

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